molecular formula C8H4BrN3O4 B3293550 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid CAS No. 885518-64-9

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B3293550
CAS No.: 885518-64-9
M. Wt: 286.04 g/mol
InChI Key: GWPCVBQNTSVRFW-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and nitro groups at the 4 and 6 positions, respectively, and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Reduction: Reducing agents (H2/Pd-C, NaBH4), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).

Major Products Formed

    Substitution: 4-Amino-6-nitro-1H-indazole-3-carboxylic acid, 4-Thio-6-nitro-1H-indazole-3-carboxylic acid.

    Reduction: 4-Bromo-6-amino-1H-indazole-3-carboxylic acid.

    Oxidation: 4-Bromo-6-nitro-1H-indazole-3-carboxamide.

Scientific Research Applications

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and bromine groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-nitro-1H-indazole: Similar structure but lacks the carboxylic acid group.

    4-Bromo-1H-indazole-3-carboxylic acid: Similar structure but lacks the nitro group.

    6-Nitro-1H-indazole-3-carboxylic acid: Similar structure but lacks the bromine group.

Uniqueness

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-bromo-6-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-4-1-3(12(15)16)2-5-6(4)7(8(13)14)11-10-5/h1-2H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPCVBQNTSVRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252796
Record name 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-64-9
Record name 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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